molecular formula C16H15NO B15418158 3-Benzyl-5-methoxy-1H-indole CAS No. 138469-78-0

3-Benzyl-5-methoxy-1H-indole

Cat. No.: B15418158
CAS No.: 138469-78-0
M. Wt: 237.30 g/mol
InChI Key: DYQVQQWHJQKKPY-UHFFFAOYSA-N
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Description

3-Benzyl-5-methoxy-1H-indole is an indole-based organic compound with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . This compound features a benzyl group at the 3-position of the 5-methoxyindole scaffold, a structure recognized as a privileged framework in medicinal chemistry due to its prevalence in biologically active molecules . The indole nucleus is a fundamental building block in drug discovery, and its derivatives are known to exhibit a wide spectrum of biological activities . Specifically, 5-methoxyindole derivatives are of significant research interest as they are found in endogenous molecules and have been incorporated into various compounds with demonstrated pharmacological potential . Research on analogous indole structures has shown promising antiproliferative activity against various human cancer cell lines, making this class of compounds a valuable template in oncology research . Furthermore, molecular hybrids containing similar indole and other pharmacophores have been explored for their antimicrobial potential against a panel of Gram-positive bacteria and fungi, indicating its utility in infectious disease research . The synthetic approach to such compounds often involves catalytic benzylation strategies or hybridization techniques to conjugate the indole unit with other bioactive fragments . This product is presented as a key chemical entity for researchers developing new anti-proliferative or antimicrobial agents, optimizing lead compounds, and studying structure-activity relationships. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

138469-78-0

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-benzyl-5-methoxy-1H-indole

InChI

InChI=1S/C16H15NO/c1-18-14-7-8-16-15(10-14)13(11-17-16)9-12-5-3-2-4-6-12/h2-8,10-11,17H,9H2,1H3

InChI Key

DYQVQQWHJQKKPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Substituent Position : The 3-benzyl group enhances lipophilicity, while 5-methoxy improves metabolic stability compared to unsubstituted indoles .
  • Synthetic Efficiency : Ionic liquid catalysts (e.g., H2PMo12O40-NMPIL@SiO2) yield higher purity compared to traditional methods requiring column chromatography .
  • Melting Points : Compounds with rigid substituents (e.g., imidazole in ) exhibit lower melting points due to reduced crystallinity.

Pharmacological and Physicochemical Properties

Bioactivity Insights
  • Neurological Potential: Indole derivatives with methoxy or benzyl groups show affinity for serotonin receptors (5HT1B/1D), similar to triptans used in migraine treatment .
  • Antioxidant Activity : Fluorinated analogs (e.g., 5-fluoro-3-(triazolyl)ethyl-indole) exhibit radical scavenging properties, though 3-benzyl-5-methoxy-1H-indole’s activity remains unexplored .
Spectral Data Trends
  • ¹H NMR Shifts : Methoxy groups at C-5 deshield adjacent protons (H-4 and H-6) due to electron-withdrawing effects .
  • HRMS Accuracy : Mass accuracy within 3 ppm confirms structural integrity across analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Benzyl-5-methoxy-1H-indole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via alkylation or Friedel-Crafts reactions. For example, describes using a supported ionic liquid catalyst (H2_2PMo12_{12}O40_{40}-NMPIL@SiO2_2) for benzylation under mild conditions. Key steps include controlling solvent polarity (e.g., dichloromethane), catalyst loading (0.5–1.5 mol%), and reaction time (4–8 hours). Optimization involves monitoring yields via TLC and adjusting stoichiometric ratios of indole derivatives to benzylating agents (e.g., benzyl alcohol) .
  • Yield Improvement : Lowering reaction temperatures (e.g., 40–60°C) reduces side reactions, while post-reaction purification via flash chromatography (cyclohexane/EtOAc gradients) enhances purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Key signals include the methoxy group at δ 3.81 ppm (singlet, 3H), benzyl CH2_2 at δ 4.06 ppm (singlet, 2H), and aromatic protons between δ 6.86–7.92 ppm. The absence of NH stretching (δ ~8 ppm) in DMSO-d6_6 confirms substitution at the indole nitrogen .
  • HRMS and Elemental Analysis : HRMS (m/z 238.12 [M+H]+) and C/H/N/O percentages (e.g., C: 80.98%, H: 6.37%) validate molecular weight and purity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during synthesis of novel indole derivatives?

  • Case Study : If unexpected peaks appear in 1^{1}H NMR (e.g., δ 7.5–8.5 ppm), consider side products like N-benzylated isomers or residual solvents. and highlight using CuI-catalyzed click chemistry for regioselective triazole formation, which minimizes competing pathways.
  • Resolution Strategy : Employ 2D NMR (COSY, HSQC) to differentiate regioisomers. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to identify structural anomalies .

Q. What computational approaches predict the bioactivity of this compound, and how do they align with experimental results?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors or cytochrome P450 enzymes). and suggest methoxy and benzyl groups enhance π-π stacking in hydrophobic binding pockets.
  • Validation : Compare docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with in vitro assays (e.g., IC50_{50} values from enzyme inhibition studies). Discrepancies may arise from solvation effects or protein flexibility not modeled computationally .

Q. What advanced structural elucidation techniques resolve ambiguities in crystallographic data for indole derivatives?

  • X-ray Crystallography : For polymorphic forms, collect high-resolution data (≤ 0.8 Å) and refine using SHELXL ( ). and demonstrate resolving torsional angles in bis-indolylalkanes via Hirshfeld surface analysis.
  • Electron Density Maps : Identify disordered benzyl groups using SQUEEZE in PLATON to model solvent-accessible voids .

Methodological Challenges

Q. How do solvent polarity and catalyst choice influence regioselectivity in indole functionalization?

  • Case Example : Polar aprotic solvents (DMF, PEG-400) favor electrophilic substitution at the indole C3 position (). Heterogeneous catalysts (e.g., SiO2_2-supported ionic liquids) improve recyclability and reduce metal contamination .
  • Trade-offs : Non-polar solvents (toluene) may lower yields but enhance selectivity for N-alkylation.

Q. What statistical methods analyze batch-to-batch variability in indole synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading). For example, a 32^2 factorial design (9 runs) identifies optimal conditions for ≥80% yield .
  • Multivariate Analysis : PCA or PLS regression correlates reaction parameters (e.g., pH, stirring rate) with impurity profiles from HPLC data .

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